

Application Note: Quantification of Griseofulvin using Isotope Dilution Mass Spectrometry

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Compound of Interest

Compound Name: Griseofulvin-13C,d3

Cat. No.: B12415183

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Introduction

Griseofulvin is an antifungal drug used to treat a variety of dermatophyte infections. Accurate and precise quantification of Griseofulvin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high specificity, sensitivity, and accuracy.^{[1][2]} This application note provides a detailed protocol for the quantification of Griseofulvin in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard.

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry involves the addition of a known amount of an isotopically enriched analog of the analyte (the internal standard) to a sample.^[3] The stable isotope-labeled internal standard is chemically identical to the analyte and therefore exhibits the same behavior during sample preparation, chromatography, and ionization. By measuring the ratio of the signal from the native analyte to the signal from the internal standard, precise quantification can be achieved, as this ratio is unaffected by variations in sample recovery or matrix effects.

Caption: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

This protocol is a composite based on validated methods for Griseofulvin quantification in human plasma.^{[4][5]}

Materials and Reagents

- Griseofulvin analytical standard
- Griseofulvin-d3 (stable isotope-labeled internal standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Water, ultrapure
- Human plasma (drug-free)
- Solid Phase Extraction (SPE) cartridges (e.g., C18)

Preparation of Stock and Working Solutions

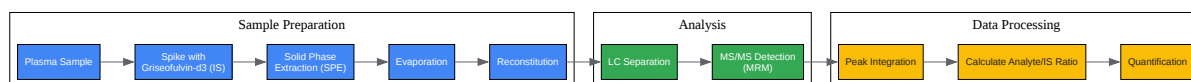
- Griseofulvin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Griseofulvin in 10 mL of methanol.
- Griseofulvin-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Griseofulvin-d3 in 1 mL of methanol.
- Griseofulvin Working Solutions: Prepare a series of working solutions by serially diluting the Griseofulvin stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.
- Internal Standard Working Solution (100 ng/mL): Dilute the Griseofulvin-d3 stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation (Solid Phase Extraction)

- Sample Spiking: To 200 µL of human plasma, add 20 µL of the Internal Standard Working Solution (100 ng/mL). For calibration standards and quality controls, add 20 µL of the

appropriate Griseofulvin working solution. For unknown samples, add 20 μL of 50:50 (v/v) acetonitrile:water.

- Vortex: Vortex the samples for 30 seconds.
- SPE Cartridge Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
- Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of water.
- Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 200 μL of the mobile phase.
- Injection: Inject 5 μL of the reconstituted sample into the LC-MS/MS system.



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Caption: Experimental workflow for Griseofulvin quantification.

LC-MS/MS Conditions

Liquid Chromatography:

Parameter	Value
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 μ m)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	Isocratic: 30% A, 70% B[4]
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μ L
Run Time	3 minutes[4]

Mass Spectrometry:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Ion Spray Voltage	5500 V
Temperature	500°C
Collision Gas	Nitrogen

MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Griseofulvin	353.1	165.0	25
Griseofulvin-d3	356.1	165.0	25

Note: Collision energy may require optimization depending on the instrument used. The precursor ion for Griseofulvin corresponds to the $[M+H]^+$ adduct.[6] The product ion at m/z 165.0 is a common and stable fragment.[6][7] For Griseofulvin-d3, the precursor ion mass is increased by 3 Da due to the three deuterium atoms, while the fragment ion remains the same as the deuterium atoms are not part of the fragmented portion.

Data Presentation and Method Performance

A typical calibration curve for Griseofulvin in human plasma is linear over the range of 20-3000 ng/mL.[4] The performance of the method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and stability.

Table 1: Method Validation Summary

Parameter	Acceptance Criteria	Typical Performance
Linearity (r^2)	≥ 0.99	> 0.995
Lower Limit of Quantification (LLOQ)	S/N > 10 , Accuracy $\pm 20\%$, Precision $< 20\%$	20 ng/mL[4]
Intra-day Accuracy	$\pm 15\%$ ($\pm 20\%$ at LLOQ)	-4.2% to +4.2%[4]
Inter-day Accuracy	$\pm 15\%$ ($\pm 20\%$ at LLOQ)	-4.2% to +4.2%[4]
Intra-day Precision (%CV)	$\leq 15\%$ ($\leq 20\%$ at LLOQ)	$< 7.5\%$ [4]
Inter-day Precision (%CV)	$\leq 15\%$ ($\leq 20\%$ at LLOQ)	$< 7.5\%$ [4]
Recovery	Consistent and reproducible	$\sim 87\%$ [4]

Table 2: Example Quality Control Sample Performance

QC Level	Nominal Conc. (ng/mL)	Mean Measured Conc. (ng/mL)	Accuracy (%)	Precision (%CV)
Low (LQC)	60	58.9	98.2	4.5
Medium (MQC)	600	612.3	102.1	3.1
High (HQC)	2400	2355.7	98.1	2.8

Conclusion

This application note provides a comprehensive and robust method for the quantification of Griseofulvin in human plasma using isotope dilution LC-MS/MS. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalysis in clinical and pharmaceutical research. The detailed protocol and performance data serve as a valuable resource for researchers and scientists involved in the development and analysis of Griseofulvin.

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